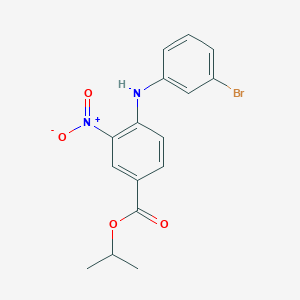
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a bromophenyl group, an amino group, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Amination: The substitution of a hydrogen atom with an amino group.
Esterification: The formation of the ester linkage by reacting the carboxylic acid with an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like bromine (Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The bromophenyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The amino group may interact with enzymes or receptors, modulating their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobutyrate: Another brominated ester with different functional groups.
4-Bromoaniline: A simpler aromatic compound with a bromine and an amino group.
3-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group.
Uniqueness
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15BrN2O4 |
|---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
propan-2-yl 4-(3-bromoanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C16H15BrN2O4/c1-10(2)23-16(20)11-6-7-14(15(8-11)19(21)22)18-13-5-3-4-12(17)9-13/h3-10,18H,1-2H3 |
InChI Key |
KYCUGLOAIHSOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
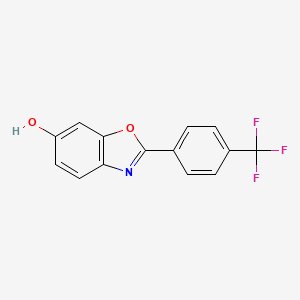
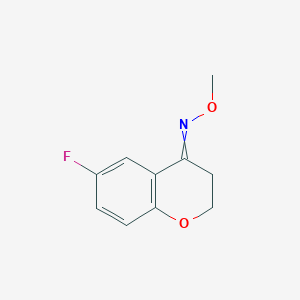
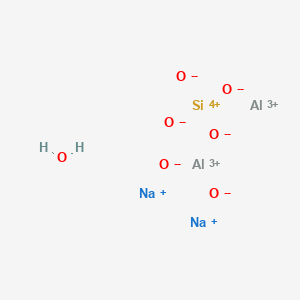
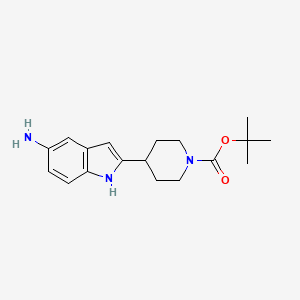
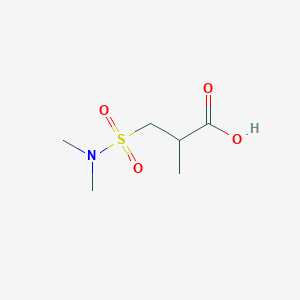
![7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine](/img/structure/B8373442.png)
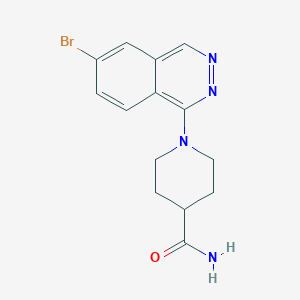
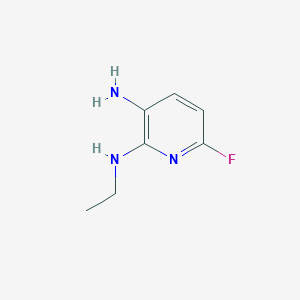
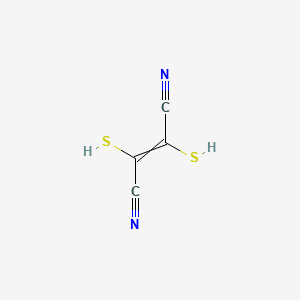
![N-[(2S)-2-hydroxypropyl]-N'-tert-butylthiourea](/img/structure/B8373460.png)
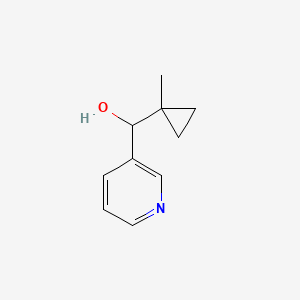
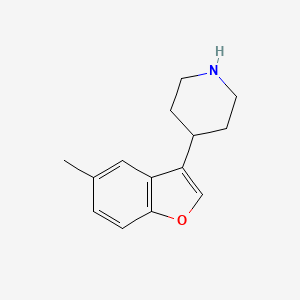
![[3-Methyl-5-(4-trifluoromethylphenyl)thien-2-yl]methanol](/img/structure/B8373483.png)
![7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8373504.png)
